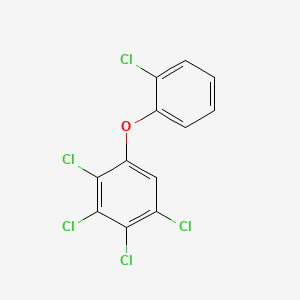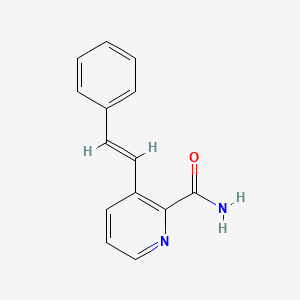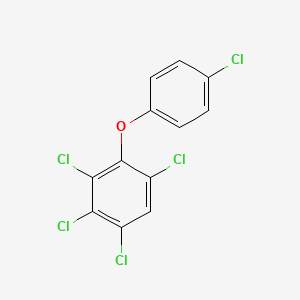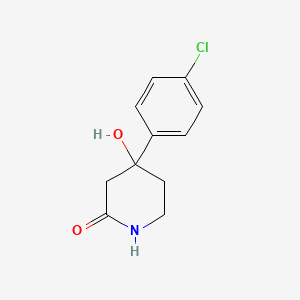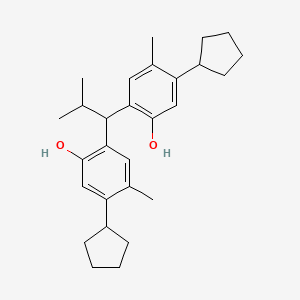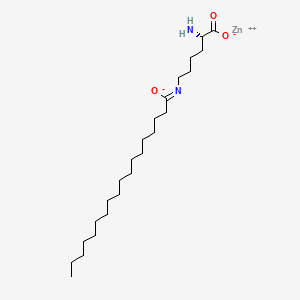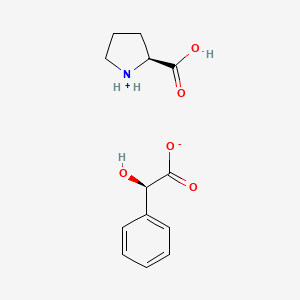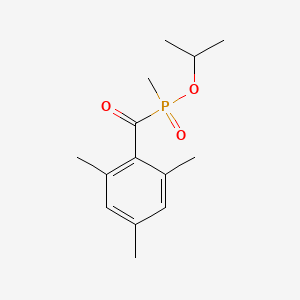
1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 282-809-0, also known as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphinates
Applications De Recherche Scientifique
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects involves the absorption of light energy, which leads to the generation of reactive species. These reactive species initiate polymerization reactions by forming free radicals. The molecular targets include unsaturated monomers, which undergo polymerization to form long-chain polymers.
Comparaison Avec Des Composés Similaires
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- Benzoin methyl ether
- 2,2-Dimethoxy-2-phenylacetophenone
- 1-Hydroxycyclohexyl phenyl ketone
Compared to these compounds, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offers better performance in terms of initiation efficiency and polymerization speed.
Propriétés
Numéro CAS |
84434-10-6 |
|---|---|
Formule moléculaire |
C14H21O3P |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
[methyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3 |
Clé InChI |
YQCPKIVKTMRAQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



